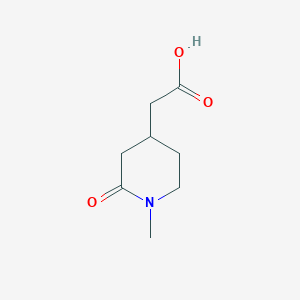
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with methyl iodide to form 1-methyl-4-piperidone, which is then reacted with chloroacetic acid to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid include other piperidine derivatives such as:
- 1-Methyl-4-piperidone
- 4-Piperidone
- 2-Piperidone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. Its acetic acid moiety allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Biologische Aktivität
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid is an organic compound with a unique structural profile that includes a piperidine ring, a ketone, and a carboxylic acid functional group. Its molecular formula is C₉H₁₅NO₃, and it has a molecular weight of approximately 171.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological effects, particularly in the central nervous system (CNS) and its applications as a building block in organic synthesis.
The presence of both acidic and basic functional groups in this compound allows for diverse chemical reactivity. This structural versatility makes it suitable for various synthetic applications, including the development of prodrugs and other derivatives that may exhibit enhanced biological activity.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
The mechanism of action for this compound likely involves interactions with various biological targets:
- Receptor Modulation : It may modulate neurotransmitter receptors, which is critical for its potential neuroprotective effects.
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic processes, contributing to its pharmacological profile.
Case Study 1: Neuroprotection
A study explored the neuroprotective effects of similar piperidine derivatives in animal models. These compounds were found to reduce oxidative stress markers and improve cognitive function post-injury. While direct studies on this compound are lacking, these findings suggest potential pathways for its neuroprotective effects.
Case Study 2: Analgesic Activity
Another investigation assessed the analgesic properties of related compounds in inflammatory pain models. The results indicated significant pain relief compared to controls, highlighting the potential for this compound to be developed as an analgesic agent.
Data Summary Table
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Neuroprotection | Piperidine analogs | Reduced oxidative stress; improved cognition |
| Analgesic | Similar piperidines | Significant pain relief in models |
| Anticancer Potential | Various derivatives | Interaction with cancer cell targets |
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-(1-methyl-2-oxopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-9-3-2-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
YFUWKLBBPSNGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















